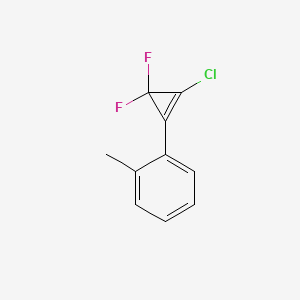
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is a versatile chemical compound known for its unique structure and wide range of applications in scientific research. Its molecular formula is C10H8ClF2, and it features a cyclopropene ring substituted with chlorine and fluorine atoms, as well as a toluene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through various methods, including the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of a dirhodium catalyst.
Introduction of Chlorine and Fluorine:
Attachment of the Toluene Moiety: The final step involves the coupling of the cyclopropene ring with a toluene derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: For halogenation reactions, reagents like chlorine gas or fluorine gas are commonly used.
Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials and chemicals, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)-: This compound shares a similar cyclopropene ring structure but lacks the toluene moiety.
2-Chloro-3,3-difluoropentane: Another related compound with a similar halogenated cyclopropane structure.
Uniqueness
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is unique due to the presence of both chlorine and fluorine atoms on the cyclopropene ring, as well as the toluene moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Properties
IUPAC Name |
1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNUJJIIZGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C2(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














